molecular formula C17H13N3O2 B7523436 N-(4-acetylphenyl)quinoxaline-2-carboxamide

N-(4-acetylphenyl)quinoxaline-2-carboxamide

Cat. No.: B7523436
M. Wt: 291.30 g/mol
InChI Key: BBGBKEDLHOTEAY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)quinoxaline-2-carboxamide: is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an acetyl group attached to the phenyl ring and a carboxamide group attached to the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-acetylphenyl)quinoxaline-2-carboxamide typically involves the condensation of 4-acetylaniline with quinoxaline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-acetylphenyl)quinoxaline-2-carboxamide can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoxaline ring, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: N-(4-acetylphenyl)quinoxaline-2-carboxamide is used as a building block in the synthesis of more complex quinoxaline derivatives. It serves as a precursor for the development of new materials with unique electronic and optical properties.

Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound’s pharmacological properties are explored for therapeutic applications. It is studied for its potential to inhibit specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)quinoxaline-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • N-(4-methoxyphenyl)quinoxaline-2-carboxamide
  • N-(4-chlorophenyl)quinoxaline-2-carboxamide
  • N-(4-nitrophenyl)quinoxaline-2-carboxamide

Comparison: N-(4-acetylphenyl)quinoxaline-2-carboxamide is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and interaction profiles with biological targets. The acetyl group can influence the compound’s solubility, stability, and overall pharmacokinetic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-(4-acetylphenyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c1-11(21)12-6-8-13(9-7-12)19-17(22)16-10-18-14-4-2-3-5-15(14)20-16/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGBKEDLHOTEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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